Methyl 2-cyano-2-(2-nitrophenyl)acetate
Overview
Description
Synthesis Analysis
The synthesis of methyl 2-cyano-2-(2-nitrophenyl)acetate and related compounds often involves multi-step chemical reactions including diazotization, substitution, and condensation processes. These methods are critical for obtaining the desired compound with high yield and purity. For example, the synthesis of related compounds has been explored through the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, demonstrating the versatility of cyanoacetate derivatives in organic synthesis (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of methyl 2-cyano-2-(2-nitrophenyl)acetate and its analogs has been elucidated using techniques such as X-ray diffraction. These studies reveal the arrangement of atoms within the molecule and provide insight into the electronic distribution, which is essential for understanding its reactivity and interaction with other molecules. For instance, X-ray studies on a similar compound, methyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate, offer detailed information on its crystal structure and stabilization mechanisms through hydrogen bonding and π-π interactions (Sharma et al., 2015).
Chemical Reactions and Properties
Methyl 2-cyano-2-(2-nitrophenyl)acetate undergoes various chemical reactions that modify its structure and functional groups, leading to the formation of new compounds with distinct properties. These reactions include Michael addition, which has been utilized for the synthesis of δ-functionalized α-nitronitriles, demonstrating the compound's utility as a precursor for complex molecular frameworks (Asahara et al., 2014).
Future Directions
Cyanoacetamide-N-derivatives, including “Methyl 2-cyano-2-(2-nitrophenyl)acetate”, have potential in evolving better chemotherapeutic agents . They are also considered one of the most important precursors for heterocyclic synthesis , indicating their potential use in future research and applications.
properties
IUPAC Name |
methyl 2-cyano-2-(2-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)8(6-11)7-4-2-3-5-9(7)12(14)15/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXJMPKVCIXCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381330 | |
Record name | methyl 2-cyano-2-(2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-2-(2-nitrophenyl)acetate | |
CAS RN |
113772-13-7 | |
Record name | methyl 2-cyano-2-(2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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